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Compound of Interest

3-bromo-4,5,6, 7-tetrahydro-1H-
Compound Name: ]
indazole

Cat. No.: B577705

An In-depth Technical Guide to 3-bromo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
potential synthetic routes, and biological context of 3-bromo-4,5,6,7-tetrahydro-1H-indazole.
This molecule is a heterocyclic building block, and its indazole core is a recognized
pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Properties

3-bromo-4,5,6,7-tetrahydro-1H-indazole is a substituted indazole with a molecular weight of
201.067 g/mol .[1][2][3][4] While specific experimental data for properties such as melting point,
boiling point, and solubility are not widely reported in public literature, the core data and
predicted values based on analogous structures are summarized below.

Table 1: Core Physicochemical Data
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Property Value Source

Molecular Formula C7HoBrN2 [1112][3][4]
Molecular Weight 201.067 g/mol [1112][31[4]
CAS Number 1246553-15-0 [1112]131[4]

Solid (inferred from related
Appearance
compounds)

Purity >97% (Typical) [2][4]

) ~2.5 (estimated from
XlogP (Predicted) [5]
methylated analog)

Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Room temperature, sealed in a
Storage [2][41[6]
dry, dark place

Experimental Protocols

The following sections detail plausible and standard experimental methodologies for the
synthesis and characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole.

Synthesis Protocol: Electrophilic Bromination

A plausible synthesis for 3-bromo-4,5,6,7-tetrahydro-1H-indazole involves the direct
bromination of the 4,5,6,7-tetrahydro-1H-indazole precursor at the C3 position. This position is
electronically favorable for electrophilic substitution in the indazole ring system.

Reaction: 4,5,6,7-tetrahydro-1H-indazole —» 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Reagents and Materials:
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4,5,6,7-tetrahydro-1H-indazole (1 equivalent)

N-Bromosuccinimide (NBS) or Dibromohydantoin (DBDMH) (1.0 - 1.2 equivalents)[7]
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

Purification: Saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate,
silica gel for column chromatography

Procedure:

Dissolve 4,5,6,7-tetrahydro-1H-indazole in the chosen solvent (e.g., ACN) in the reaction
flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Add the brominating agent (e.g., NBS) portion-wise over 15-20 minutes, ensuring the
temperature remains low.

Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate to neutralize any remaining bromine.

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

Purify the crude solid via silica gel column chromatography to yield the final product, 3-
bromo-4,5,6,7-tetrahydro-1H-indazole.
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Physicochemical Property Determination Protocols

o Melting Point Determination: The melting point can be determined using a standard melting
point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube
and heated at a controlled rate. The temperature range from the appearance of the first liquid
drop to the complete liquefaction of the solid is recorded.[8]

¢ Solubility Assessment (Shake-Flask Method): An excess amount of the compound is added
to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The
flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure
equilibrium is reached. The suspension is then filtered, and the concentration of the
compound in the saturated solution is determined using a quantitative analytical method like
HPLC-UV or LC-MS.

e LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using
reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of
the compound on a C18 column is measured and correlated with the known LogP values of
a set of standard compounds run under the same conditions.

o pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) is
measured by dissolving the compound in a suitable solvent (often a water-methanol mixture)
and titrating it with a standardized solution of strong acid or base. The pH of the solution is
monitored with a calibrated pH meter as a function of the titrant volume. The pKa value is
determined from the midpoint of the resulting titration curve.

Biological Context and Visualization

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their role
as scaffolds in developing potent protein kinase inhibitors.[9][10] Kinases are critical enzymes
that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark
of diseases like cancer.[1][9] The 3-bromo substituent serves as a versatile chemical handle for
further modification via cross-coupling reactions to build a library of potential drug candidates.

Kinase Inhibitor Drug Discovery Workflow

The development of a kinase inhibitor from a building block like 3-bromo-4,5,6,7-tetrahydro-
1H-indazole follows a structured workflow. This process begins with chemical synthesis and
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progresses through multiple stages of screening to identify promising therapeutic candidates.
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Caption: A typical workflow for kinase inhibitor drug discovery.
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Role in a Representative Signaling Pathway

Many indazole-based drugs, such as Axitinib and Pazopanib, target Receptor Tyrosine Kinases
(RTKSs) like VEGFR, which are upstream activators of critical cancer-related signaling cascades
like the RAS-RAF-MEK-ERK (MAPK) pathway.[9][11] An inhibitor derived from the 3-bromo-

4,5,6,7-tetrahydro-1H-indazole scaffold would be designed to bind to the ATP-binding site of a
specific kinase, preventing it from phosphorylating its downstream targets and thereby blocking

the signaling cascade.
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Caption: Inhibition of the MAPK signaling pathway by an indazole-based compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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